molecular formula C26H32O7 B12314911 [11-Formyl-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate

[11-Formyl-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate

Cat. No.: B12314911
M. Wt: 456.5 g/mol
InChI Key: FRUGXBQKMCOIBP-UHFFFAOYSA-N
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Description

19-Oxocinobufagin is a bufadienolide, a type of steroid compound found in toad venom. It has a molecular formula of C26H32O7 and a molecular weight of 456.54 g/mol .

Chemical Reactions Analysis

19-Oxocinobufagin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 19-Oxocinobufagin can lead to the formation of 19-oxo derivatives, while reduction can yield hydroxylated products .

Comparison with Similar Compounds

19-Oxocinobufagin is similar to other bufadienolides such as bufalin, cinobufagin, and telocinobufagin . These compounds share a similar steroid structure but differ in their specific functional groups and biological activities . For example, bufalin and cinobufagin are also known for their anti-cancer properties, but they may have different molecular targets and mechanisms of action .

Similar Compounds::
  • Bufalin
  • Cinobufagin
  • Telocinobufagin
  • Hellebrigenol
  • Gamabufotalin
  • Arenobufagin
  • Bufarenogin
  • Pseudobufarenogin
  • Bufotaline
  • Resibufogenin
  • Resibufagin
  • Deacetylcinobufagin
  • Marinobufagenin
  • Desacetylcinobufotalin
  • Cinobufaginol
  • 19-Oxocinobufotalin
  • Arenobufagin 3-hemisuberate
  • Proscillaridin A

Properties

Molecular Formula

C26H32O7

Molecular Weight

456.5 g/mol

IUPAC Name

[11-formyl-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate

InChI

InChI=1S/C26H32O7/c1-14(28)32-22-21(15-3-6-20(30)31-12-15)24(2)9-8-18-19(26(24)23(22)33-26)5-4-16-11-17(29)7-10-25(16,18)13-27/h3,6,12-13,16-19,21-23,29H,4-5,7-11H2,1-2H3

InChI Key

FRUGXBQKMCOIBP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(C2(CCC3C(C24C1O4)CCC5C3(CCC(C5)O)C=O)C)C6=COC(=O)C=C6

Origin of Product

United States

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